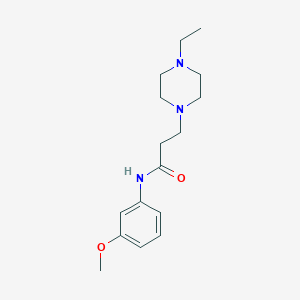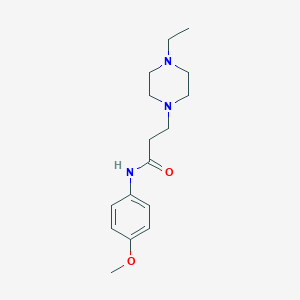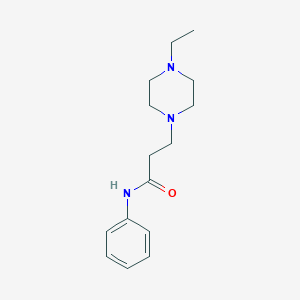![molecular formula C18H19ClN2O3S B248627 1-[(4-Chlorophenyl)sulfonyl]-4-(phenylacetyl)piperazine](/img/structure/B248627.png)
1-[(4-Chlorophenyl)sulfonyl]-4-(phenylacetyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)sulfonyl]-4-(phenylacetyl)piperazine, commonly known as CP-47,497, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. CP-47,497 has been shown to have a high affinity for CB1 receptors, making it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
CP-47,497 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The activation of CB1 receptors by CP-47,497 leads to a cascade of intracellular signaling events that ultimately result in the modulation of neurotransmitter release. CP-47,497 has been shown to enhance the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition. CP-47,497 has also been shown to have analgesic effects, which may be due to its ability to modulate pain perception.
Advantages and Limitations for Lab Experiments
The use of CP-47,497 in laboratory experiments has several advantages and limitations. The compound has a high affinity for CB1 receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, the use of CP-47,497 in laboratory experiments is limited by its potential toxicity and the need for specialized equipment and expertise in organic chemistry.
Future Directions
The potential therapeutic applications of CP-47,497 are still being explored, and there are several future directions for research in this area. One promising direction is the development of new drugs that target CB1 receptors for the treatment of various neurological and psychiatric disorders. Another direction is the investigation of the role of CB1 receptors in the regulation of pain, mood, and behavior, and the development of new drugs that modulate these processes. Additionally, there is a need for further research on the safety and toxicity of CP-47,497, as well as its potential interactions with other drugs and medications.
Synthesis Methods
The synthesis of CP-47,497 involves a complex series of reactions that require expertise in organic chemistry. The most common method for synthesizing CP-47,497 involves the reaction of p-chlorobenzylsulfonyl chloride with N-phenylacetyl-4-piperidinone in the presence of a base such as potassium carbonate. The reaction is carried out under carefully controlled conditions to ensure the formation of the desired product.
Scientific Research Applications
CP-47,497 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. The compound has been shown to have a high affinity for CB1 receptors, which are involved in the regulation of pain, mood, appetite, and memory. CP-47,497 has been evaluated for its potential use in the treatment of conditions such as chronic pain, anxiety, depression, and addiction.
properties
Product Name |
1-[(4-Chlorophenyl)sulfonyl]-4-(phenylacetyl)piperazine |
|---|---|
Molecular Formula |
C18H19ClN2O3S |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C18H19ClN2O3S/c19-16-6-8-17(9-7-16)25(23,24)21-12-10-20(11-13-21)18(22)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
InChI Key |
HTEFJOGWCXKAEJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B248582.png)
![1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248584.png)
![(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248586.png)
![4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248588.png)

![Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248612.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B248622.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248624.png)
![Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone](/img/structure/B248628.png)
![1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B248629.png)
![1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248630.png)